N-Nonyldeoxygalactonojirimycin
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Description
N-Nonyldeoxygalactonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .
Mode of Action
It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .
Result of Action
The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-CBBWQLFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does NN-DGJ interact with its target and what are the downstream effects?
A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]
Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?
A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.
Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?
A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []
Q4: Are there any known limitations or challenges associated with NN-DGJ?
A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.